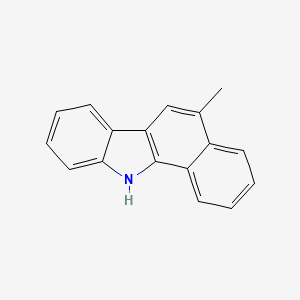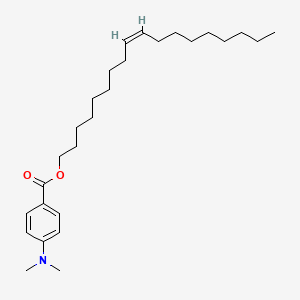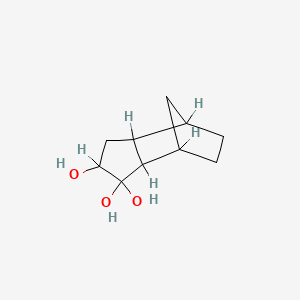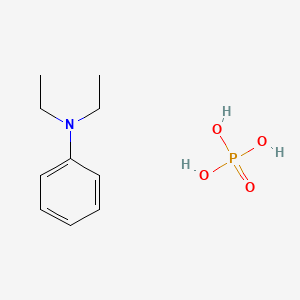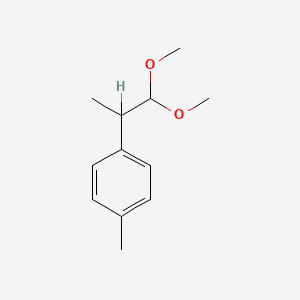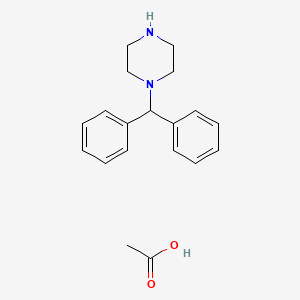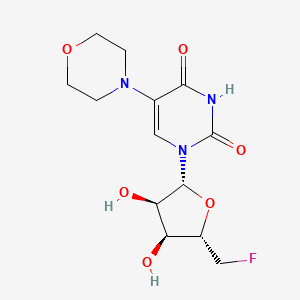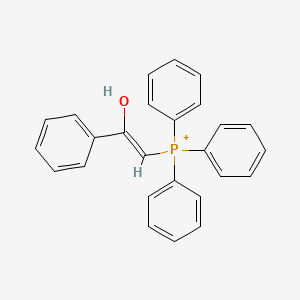
1-Phenyl-2-(triphenylphosphoranyl)ethylenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(triphenylphosphoranyl)ethylenol is an organophosphorus compound characterized by the presence of a phenyl group and a triphenylphosphoranyl group attached to an ethylenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(triphenylphosphoranyl)ethylenol typically involves the reaction of triphenylphosphine with a suitable phenyl-substituted precursor under controlled conditions. One common method is the Wittig reaction, where triphenylphosphine reacts with a carbonyl compound to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, facilitating the formation of the ylide intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(triphenylphosphoranyl)ethylenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the phenyl or triphenylphosphoranyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce various phosphine derivatives.
Scientific Research Applications
1-Phenyl-2-(triphenylphosphoranyl)ethylenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(triphenylphosphoranyl)ethylenol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s molecular targets and pathways depend on the specific context of its use. For example, in organic synthesis, it may participate in nucleophilic addition or substitution reactions, while in biological systems, it may interact with enzymes or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-(triphenylphosphoranyl)ethanone: Similar in structure but differs in the presence of a ketone group instead of an ethylenol group.
Triphenylphosphine: A simpler compound with only the triphenylphosphoranyl group, lacking the phenyl-ethylenol moiety.
Phenylacetone: Contains a phenyl group and a ketone, but lacks the triphenylphosphoranyl group.
Uniqueness
1-Phenyl-2-(triphenylphosphoranyl)ethylenol is unique due to its combination of a phenyl group and a triphenylphosphoranyl group attached to an ethylenol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and scientific research.
Properties
CAS No. |
6290-60-4 |
|---|---|
Molecular Formula |
C26H22OP+ |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
[(Z)-2-hydroxy-2-phenylethenyl]-triphenylphosphanium |
InChI |
InChI=1S/C26H21OP/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H/p+1/b26-21- |
InChI Key |
MZRSAJZDYIISJW-QLYXXIJNSA-O |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


